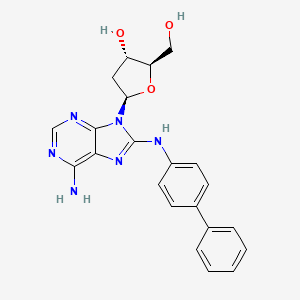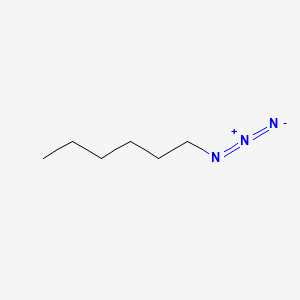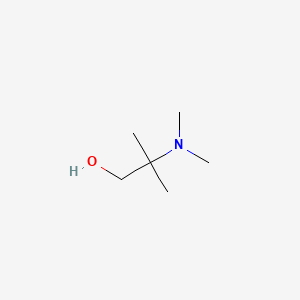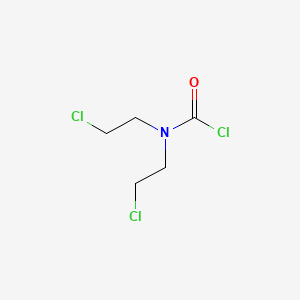
2,4-Bis(trifluoromethyl)bromobenzene
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)bromobenzene, also known as 4-Bromo-1,3-bis(trifluoromethyl)benzene, is a chemical compound with the molecular formula (CF3)2C6H3Br . It has a molecular weight of 293.00 .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(trifluoromethyl)bromobenzene can be represented as a 2D Mol file or a computed 3D SD file . The InChI key for this compound is QDEJWLIKRLJYEK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Bis(trifluoromethyl)bromobenzene is a liquid at room temperature . It has a boiling point of 158 °C/740 mmHg and a density of 1.738 g/mL at 25 °C . The refractive index is n20/D 1.437 (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,4-Bis(trifluoromethyl)bromobenzene: is a valuable building block in organic synthesis. Its unique structure allows for the introduction of trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these compounds. For instance, it can be used to synthesize aromatic compounds with increased metabolic stability or to create materials with unique electronic properties .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug candidates. The trifluoromethyl group is a common moiety in medicinal chemistry due to its lipophilicity and bioisosteric characteristics, which can improve drug penetration through biological membranes and increase binding affinity to biological targets .
Material Science
2,4-Bis(trifluoromethyl)bromobenzene: is utilized in the development of advanced materials. Its incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique dielectric properties, making it suitable for applications in electronics and coatings .
Catalysis
This compound can act as a ligand for transition metal catalysts. The electron-withdrawing trifluoromethyl groups can modulate the electronic properties of the metal center, potentially leading to catalysts with improved activity and selectivity for various chemical reactions .
Agrochemical Research
In agrochemical research, 2,4-Bis(trifluoromethyl)bromobenzene can be a starting material for the synthesis of pesticides and herbicides. The trifluoromethyl groups can confer increased potency and environmental persistence to these agrochemicals .
Fluorine Chemistry
The compound is significant in fluorine chemistry, where it is used to introduce trifluoromethyl groups into other molecules. This transformation is crucial for creating compounds with enhanced stability and reactivity, which is beneficial for various applications, including the development of fluorinated PET tracers for imaging .
Analytical Standards
Due to its well-defined structure, 2,4-Bis(trifluoromethyl)bromobenzene can be used as an analytical standard in chromatography and mass spectrometry. It helps in the calibration of instruments and quantification of related compounds in complex mixtures .
Electronic Effects Research
Researchers use this compound to study the impact of trifluoromethyl groups on the electronic properties of aromatic systems. It provides insights into the design of new materials and molecules with tailored electronic characteristics for applications such as organic semiconductors and photovoltaics .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2,4-Bis(trifluoromethyl)bromobenzene are not mentioned in the available resources, it’s worth noting that such compounds are often used in chemical synthesis . Therefore, future research could potentially explore new synthetic routes or applications for this compound.
Wirkmechanismus
Target of Action
It’s known that this compound is often used in the synthesis of various organic and organometallic compounds .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide (or triflate) using a palladium catalyst.
Result of Action
The result of the action of 2,4-Bis(trifluoromethyl)bromobenzene is primarily seen in the formation of new organic compounds through the Suzuki–Miyaura coupling reaction
Action Environment
The action of 2,4-Bis(trifluoromethyl)bromobenzene is influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the generation of vapor or mist . It should be kept away from flames and hot surfaces, and measures should be taken to prevent the build-up of electrostatic charge . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
1-bromo-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJWLIKRLJYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186369 | |
| Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)bromobenzene | |
CAS RN |
327-75-3 | |
| Record name | 1-Bromo-2,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)




